molecular formula C21H23N3O5S B2664174 ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-55-8

ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2664174
CAS No.: 851951-55-8
M. Wt: 429.49
InChI Key: XWMYTHSTOPQMQN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the core structure.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where thieno[3,4-d]pyridazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]pyridazine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: This compound shares the methoxyphenyl group but lacks the thieno[3,4-d]pyridazine core.

    Methyl 3-(4-methoxyphenyl)-2-propenoate: Similar in structure but with a different core and functional groups.

    Ethyl 3-(4-bromoanilino)propanoate: Contains a similar ester group but with a bromoanilino substituent.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of a thieno[3,4-d]pyridazine core with a methoxyphenyl group and an amido substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-5-29-21(27)18-15-11-30-19(22-16(25)10-12(2)3)17(15)20(26)24(23-18)13-6-8-14(28-4)9-7-13/h6-9,11-12H,5,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMYTHSTOPQMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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